1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)-
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Overview
Description
1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazolo-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazolo-triazole ring system, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields and is efficient . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring, using reagents like alkyl halides.
Cyclization: Cyclization reactions can be performed to form more complex fused ring systems.
Scientific Research Applications
1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing activity against various cancer cell lines.
Biological Research: The compound is used in the study of enzyme inhibition, particularly targeting protein kinases and other enzymes involved in disease pathways.
Industrial Applications: It is used in the synthesis of polymers and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)- can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and antimicrobial activities.
1,2,3-Triazole-Fused Pyrazines: Used in medicinal chemistry for their enzyme inhibition properties.
1,2,4-Triazole Derivatives: Studied for their stability and potential as energetic materials.
The uniqueness of 1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)- lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities.
Properties
Molecular Formula |
C16H16N4S |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-phenyl-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C16H16N4S/c21-16-19-11-5-10-18(19)15(13-6-4-9-17-12-13)20(16)14-7-2-1-3-8-14/h1-4,6-9,12,15H,5,10-11H2 |
InChI Key |
SGDQHVOPLROCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N(C(=S)N2C1)C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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